molecular formula C14H17ClN2O2S B12239682 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine

5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B12239682
M. Wt: 312.8 g/mol
InChI Key: ZMIQQXKLSIHBKJ-UHFFFAOYSA-N
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Description

    Reagents: 2-chloromethylbenzothiazole and 1,4-dioxane

    Conditions: Reflux in the presence of a base such as sodium hydroxide

    Product: 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-benzothiazole

  • Step 3: Dimethylation

      Reagents: 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-benzothiazole and dimethylamine

      Conditions: Reflux in an appropriate solvent

      Product: 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the chloro group and the dioxane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Benzothiazole Core

        Reagents: 2-aminothiophenol and chloroacetic acid

        Conditions: Reflux in ethanol

        Product: 2-chloromethylbenzothiazole

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

      Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

      Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

      Reduction: Lithium aluminum hydride or catalytic hydrogenation.

      Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Dechlorinated benzothiazole derivatives.

      Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

    In chemistry, 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

    Biology

    In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound for developing new drugs or diagnostic agents.

    Medicine

    In medicine, the compound’s potential therapeutic properties are explored. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

    Industry

    In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.

    Mechanism of Action

    The mechanism of action of 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

    Comparison with Similar Compounds

    Similar Compounds

      Benzothiazole: The parent compound, lacking the chloro, dioxane, and dimethylamino groups.

      2-Aminobenzothiazole: Similar structure but with an amino group instead of the dimethylamino group.

      5-Chlorobenzothiazole: Similar structure but lacking the dioxane and dimethylamino groups.

    Uniqueness

    5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine is unique due to its combination of functional groups. The presence of the chloro group, dioxane ring, and dimethylamino group imparts specific chemical and biological properties that are not found in simpler benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

    Properties

    Molecular Formula

    C14H17ClN2O2S

    Molecular Weight

    312.8 g/mol

    IUPAC Name

    5-chloro-N-(1,4-dioxan-2-ylmethyl)-N,4-dimethyl-1,3-benzothiazol-2-amine

    InChI

    InChI=1S/C14H17ClN2O2S/c1-9-11(15)3-4-12-13(9)16-14(20-12)17(2)7-10-8-18-5-6-19-10/h3-4,10H,5-8H2,1-2H3

    InChI Key

    ZMIQQXKLSIHBKJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC2=C1N=C(S2)N(C)CC3COCCO3)Cl

    Origin of Product

    United States

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